![molecular formula C8H9F2N3O4 B2518451 2-[3-(difluoromethyl)-4-nitro-1H-pyrazol-1-yl]-2-methylpropanoic acid CAS No. 1856070-77-3](/img/structure/B2518451.png)
2-[3-(difluoromethyl)-4-nitro-1H-pyrazol-1-yl]-2-methylpropanoic acid
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Description
The compound “2-[3-(difluoromethyl)-4-nitro-1H-pyrazol-1-yl]-2-methylpropanoic acid” is a chemical with the molecular formula C8H9F2N3O4 . It is also known as "1H-Pyrazole-1-acetic acid, 3-(difluoromethyl)-α,α-dimethyl-4-nitro-" .
Chemical Reactions Analysis
The chemical reactivity of similar compounds has been studied. For example, α-Difluoromethyl pyrroles were found to be stable while N-protected with an electron-withdrawing group. Due to the propensity of pyrroles to access azafulvenium-like intermediates, the C–F bonds of an α-difluoromethyl substituent are labile under hydrolytic conditions .Future Directions
The future directions for the study of this compound could include detailed synthesis and characterization, investigation of its biological activities, and exploration of its potential applications in various fields. The recent advances made in difluoromethylation processes based on X–CF2H bond formation, where X is C (sp), C (sp2), C (sp3), O, N, or S, suggest that this field of research has potential for further development .
properties
IUPAC Name |
2-[3-(difluoromethyl)-4-nitropyrazol-1-yl]-2-methylpropanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F2N3O4/c1-8(2,7(14)15)12-3-4(13(16)17)5(11-12)6(9)10/h3,6H,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSPNOUBRDFCKQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)N1C=C(C(=N1)C(F)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F2N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(difluoromethyl)-4-nitro-1H-pyrazol-1-yl]-2-methylpropanoic acid |
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